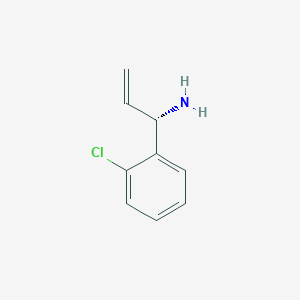
(1S)-1-(2-Chlorophenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Chlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-enylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chlorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and an appropriate amine.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-(2-Chlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-Chlorophenyl)prop-2-enylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2-Bromophenyl)prop-2-enylamine: Similar structure but with a bromine atom instead of chlorine.
(1S)-1-(2-Fluorophenyl)prop-2-enylamine: Contains a fluorine atom in place of chlorine.
(1S)-1-(2-Iodophenyl)prop-2-enylamine: Features an iodine atom instead of chlorine.
Uniqueness: (1S)-1-(2-Chlorophenyl)prop-2-enylamine is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties
Biologische Aktivität
(1S)-1-(2-Chlorophenyl)prop-2-enylamine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10ClN
- Molecular Weight : 167.63 g/mol
- IUPAC Name : (1S)-1-(2-chlorophenyl)prop-2-en-1-amine
The compound features a prop-2-enylamine backbone with a chlorophenyl substituent, which contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer potential are ongoing, with some evidence pointing towards its ability to inhibit cancer cell proliferation.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could disrupt cellular functions.
- Receptor Modulation : Interaction with cellular receptors might alter signal transduction pathways, impacting cell behavior.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that this compound showed moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
-
Anticancer Potential :
- In vitro assays revealed that the compound could inhibit the growth of certain cancer cell lines, although specific pathways involved remain to be clarified .
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| (1S)-1-(4-Chlorophenyl)prop-2-enylamine | Chlorine at para position | Different biological activity profile |
| (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine | Contains fluorine atoms | Increased lipophilicity |
| (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine | Combination of chlorine and fluorine | Distinct reactivity |
The presence of chlorine on the phenyl ring significantly influences the reactivity and potential biological interactions of this compound compared to its analogs .
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(1S)-1-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI-Schlüssel |
JIYBBMVKDVQYPK-VIFPVBQESA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC=CC=C1Cl)N |
Kanonische SMILES |
C=CC(C1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















